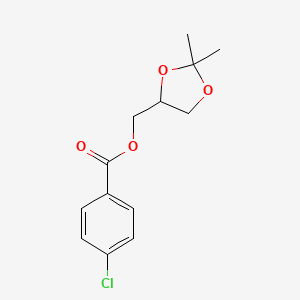
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is a useful intermediate in organic synthesis processes and is often employed in the preparation of α- and β-monoglycerides.
Méthodes De Préparation
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in ester hydrolysis reactions, the compound interacts with water or hydroxide ions to break the ester bond, forming the corresponding alcohol and acid . The specific pathways and molecular targets involved can vary based on the reaction conditions and the presence of catalysts or enzymes .
Comparaison Avec Des Composés Similaires
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
Methyl 4-chlorobenzoate: Similar in structure but with a simpler ester group.
Ethyl 4-chlorobenzoate: Another ester with a slightly larger alkyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate: Similar structure but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific ester group, which can impart different reactivity and properties compared to other esters .
Propriétés
Formule moléculaire |
C13H15ClO4 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2)17-8-11(18-13)7-16-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
QEHFNJVDZAVGEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



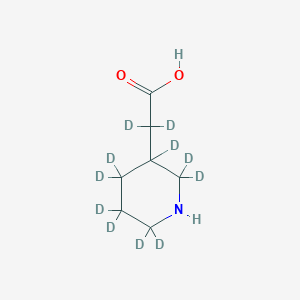
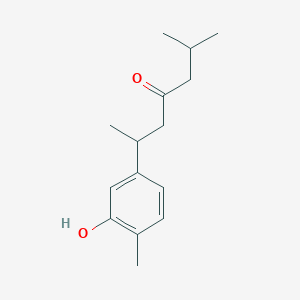
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
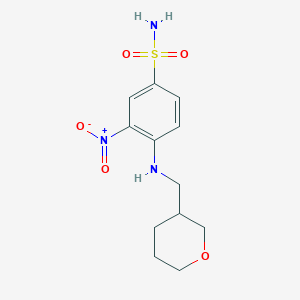
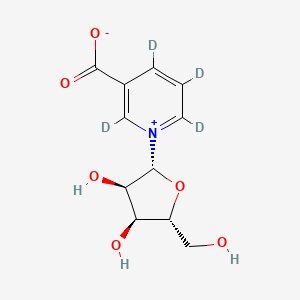
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
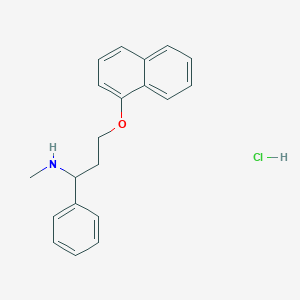
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
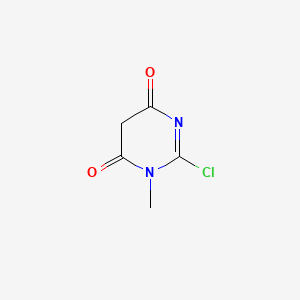
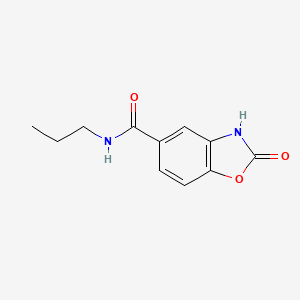
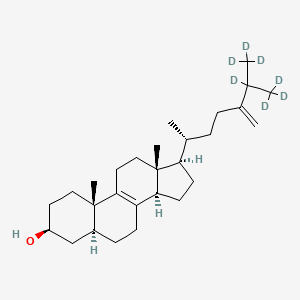
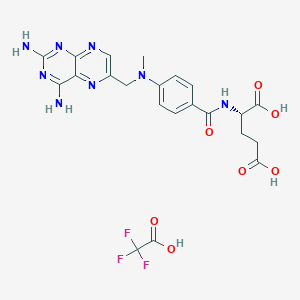
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
